Catalytic Efficiency: ε-Nitrogen Ligation (via Fmoc-1-methyl-L-histidine) vs. δ-Nitrogen Ligation (via Fmoc-3-methyl-L-histidine) in Designed Cu Nitrite Reductase
In de novo designed copper nitrite reductase proteins, the use of 1-methyl-histidine (which enforces ε-nitrogen ligation to the Cu center) results in catalytic activity that is two orders of magnitude higher than constructs using 3-methyl-histidine (which enforces δ-nitrogen ligation) [1]. This demonstrates that the regiospecific methylation pattern directly controls catalytic performance.
| Evidence Dimension | Catalytic activity (nitrite reduction) |
|---|---|
| Target Compound Data | Enforces ε-nitrogen ligation; 100-fold higher activity |
| Comparator Or Baseline | Fmoc-3-methyl-L-histidine (CAS 252049-16-4), enforces δ-nitrogen ligation |
| Quantified Difference | 2 orders of magnitude (100x) higher activity |
| Conditions | De novo designed proteins with Cu nitrite reductase activity, homogeneous aqueous system |
Why This Matters
This quantifies the functional consequence of the specific N-τ-methylation pattern, proving that Fmoc-1-methyl-L-histidine is the required building block for achieving high-activity ε-nitrogen coordinated Cu centers.
- [1] Koebke, K. J., Yu, F., Van Stappen, C., Pinter, T. B. J., Deb, A., Penner-Hahn, J. E., & Pecoraro, V. L. (2019). Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides. Journal of the American Chemical Society, 141(19), 7765–7775. https://doi.org/10.1021/jacs.9b00196 View Source
